![molecular formula C13H12ClNO2S2 B3182839 Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate CAS No. 214330-97-9](/img/structure/B3182839.png)
Ethyl 3-(4-chlorophenylthio)-2-cyano-3-(methylthio)acrylate
Overview
Description
This compound is likely an organic compound due to the presence of carbon ©, hydrogen (H), and other elements such as nitrogen (N), sulfur (S), and chlorine (Cl). It is a derivative of acrylate, which is a common building block in polymer chemistry .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It would likely have regions of polarity due to the presence of electronegative atoms like nitrogen, sulfur, and chlorine .Chemical Reactions Analysis
The reactivity of this compound would depend on its structure and the conditions under which it’s used. The presence of the acrylate group suggests that it might undergo polymerization reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. These might include its melting point, boiling point, solubility in various solvents, and reactivity with other chemicals .Scientific Research Applications
Genotoxic, Mutagenic, and Carcinogenic Potentials of Lower Acrylates
Lower alkyl acrylate monomers, including ethyl acrylate, have been studied for their potential genotoxicity, mutagenicity, and carcinogenicity. Recent genotoxicity data, along with computational toxicology and high-throughput screening (HTS) data, suggest that these acrylates are rapidly metabolized and demonstrate a lack of bioactivity in cancer-related pathways. The genotoxicity and mutagenicity data support a cytotoxic, non-genotoxic mechanism, indicating that these acrylates are unlikely to pose a human cancer hazard under occupational exposure conditions (Suh et al., 2018).
Applications in Organic Thermoelectric Materials
Poly(3,4-ethylenedioxythiophene) (PEDOT)-based materials, which share some structural similarities with the specified acrylate, have been extensively studied for their applications in organic thermoelectric materials. Research indicates that PEDOT-based materials can easily achieve a ZT of 10−1, showing promise for military and niche applications due to their weight, size, and flexibility attributes. This suggests the potential for acrylate compounds in the development of new materials with unique electrical and physical properties (Yue & Xu, 2012).
Hemocompatibility of Polymers
The hydration states of polymers, including acrylates, have a significant impact on their hemocompatibility, which is crucial for medical applications. Research shows that the structure of water in hydrated polymers affects their compatibility with blood, with specific states of water playing key roles in preventing biocomponents from directly contacting the polymer surface. This is important for designing polymers for biomedical applications, suggesting that acrylates with specific hydration characteristics could have improved compatibility with biological systems (Tanaka & Mochizuki, 2010).
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
ethyl (E)-3-(4-chlorophenyl)sulfanyl-2-cyano-3-methylsulfanylprop-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClNO2S2/c1-3-17-12(16)11(8-15)13(18-2)19-10-6-4-9(14)5-7-10/h4-7H,3H2,1-2H3/b13-11+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRHWLBVNNMKILI-ACCUITESSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(SC)SC1=CC=C(C=C1)Cl)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(\SC)/SC1=CC=C(C=C1)Cl)/C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.